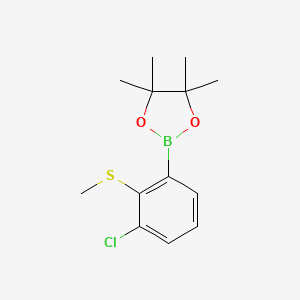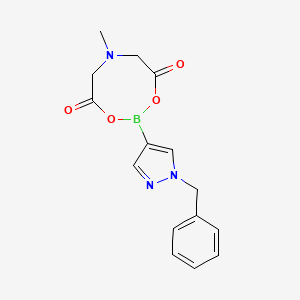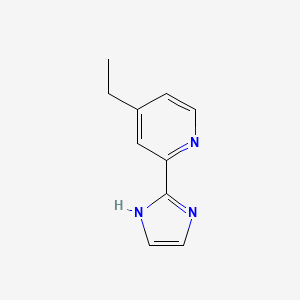
6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione is a chemical compound with the empirical formula C13H16BNO4 and a molecular weight of 261.08. It is a boronic acid derivative that is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
準備方法
Phenethylboronic acid MIDA ester is typically synthesized through a multi-step process. The synthetic route involves the reaction of phenethylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions to form the MIDA ester. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the esterification process .
化学反応の分析
Phenethylboronic acid MIDA ester undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenethylboronic acid.
Reduction: It can be reduced to form phenethylboronic acid derivatives.
Substitution: It can undergo substitution reactions to form various substituted boronic acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically boronic acid derivatives .
科学的研究の応用
Phenethylboronic acid MIDA ester has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is used in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: It is used in the development of boron-based therapeutics for cancer treatment.
Industry: It is used in the production of advanced materials and polymers.
作用機序
The mechanism of action of phenethylboronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The MIDA ester moiety provides stability to the boronic acid, allowing it to participate in various chemical reactions. The molecular targets and pathways involved in its action include enzymes and receptors that interact with boronic acid derivatives .
類似化合物との比較
Phenethylboronic acid MIDA ester is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Phenylboronic acid: Less stable and less reactive compared to the MIDA ester.
Vinylboronic acid MIDA ester: Similar stability but different reactivity due to the presence of a vinyl group.
Pinacol boronate esters: Different stability and reactivity profiles compared to MIDA esters.
Phenethylboronic acid MIDA ester stands out due to its balanced stability and reactivity, making it a valuable tool in organic synthesis and scientific research.
特性
IUPAC Name |
6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZQTFWXBUICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine](/img/structure/B8204372.png)

![1-(2-Chloropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204377.png)

![potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide](/img/structure/B8204383.png)


![(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)



![4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B8204435.png)
